

5-Bromo-3-hydroxyisoindolin-1-one CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-hydroxyisoindolin-1-one

Cat. No.: B1600069

[Get Quote](#)

An In-Depth Technical Guide to 5-Bromo-3-hydroxyisoindolin-1-one

Executive Summary: This document provides a comprehensive technical overview of **5-Bromo-3-hydroxyisoindolin-1-one**, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will cover its chemical identity, a detailed synthesis protocol with mechanistic insights, its reactivity profile, and its current and potential applications in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this compound's properties and utility.

Chemical Identity and Physicochemical Properties

5-Bromo-3-hydroxyisoindolin-1-one is a brominated derivative of the isoindolinone heterocyclic scaffold. The presence of the bromine atom, a hydroxyl group, and a lactam moiety makes it a versatile building block for further chemical elaboration.

Compound Identification

The fundamental identifiers for **5-Bromo-3-hydroxyisoindolin-1-one** are summarized below for unambiguous reference.

Identifier	Value	Source
CAS Number	573675-39-5	[1][2][3]
Molecular Formula	C ₈ H ₆ BrNO ₂	[1]
Molecular Weight	228.04 g/mol	[1][3]
IUPAC Name	5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one	[1][3]
Synonyms	5-bromo-3-hydroxyisoindoline-1-one	[3]

Physicochemical Properties

Property	Value	Source
Appearance	Yellow solid (as per synthesis)	[2]
Purity	Typically available at various purities (e.g., 70%)	[1]
Storage	Store in a dry, cool environment	[4][5]

Chemical Structure:

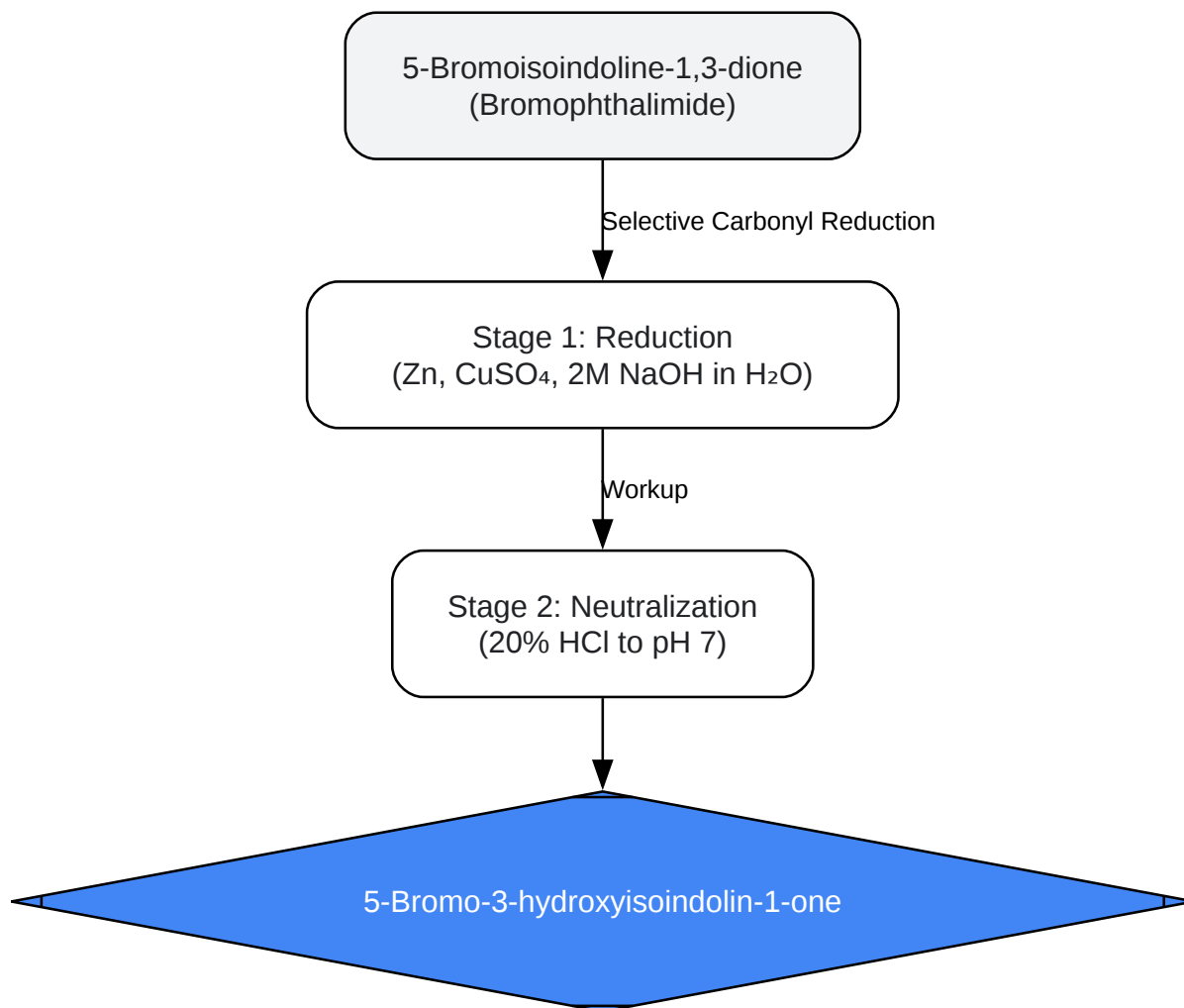
The structure consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidone ring. A bromine atom is substituted at the 5-position of the aromatic ring. The key feature is the hydroxyl group at the 3-position, which makes the compound a hemiaminal, a functional group known for its unique reactivity.

Synthesis and Mechanistic Considerations

The synthesis of 3-hydroxyisoindolinones is often achieved through the selective reduction of one of the two carbonyl groups in the corresponding phthalimide precursor. This transformation requires mild reducing conditions to avoid over-reduction.

Synthetic Workflow Diagram

The following diagram illustrates the high-level workflow for the synthesis of the title compound from its common starting material.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow from bromophthalimide.

Detailed Synthesis Protocol

This protocol is adapted from a patented procedure, providing a robust method for laboratory-scale synthesis.^[2]

Starting Material: 5-Bromoisoindoline-1,3-dione (Bromophthalimide) Key Reagents: Zinc powder (Zn), Copper (II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium hydroxide (NaOH),

Hydrochloric acid (HCl)

Step-by-Step Procedure:

- **Vessel Preparation:** To a stirred suspension of zinc powder (1.2 equivalents) and a catalytic amount of copper (II) sulfate pentahydrate (approx. 0.004 eq) in 2 M aqueous sodium hydroxide, cool the mixture to 0 °C using an ice bath.
 - **Expert Insight:** The combination of zinc powder and copper (II) sulfate in an aqueous base forms a Zn-Cu couple. This couple is an effective and mild reducing agent. The copper salt is reduced in situ to metallic copper, which deposits on the zinc surface, activating it and increasing the efficiency of the electron transfer required for the reduction of the phthalimide carbonyl group.
- **Substrate Addition:** Add 5-Bromoisindoline-1,3-dione (1.0 eq) in portions over 30 minutes, ensuring the temperature remains at 0 °C.
- **Reaction Progression:** Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for approximately 2.5 hours to ensure the reaction goes to completion.
- **Workup and Isolation:**
 - Filter the reaction mixture to remove unreacted zinc and other solids.
 - Carefully neutralize the filtrate to pH 7 with 20% hydrochloric acid.
 - Dilute the neutralized solution with ethanol and extract the product with a suitable organic solvent, such as ethyl acetate.
 - Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO_4), and concentrate under reduced pressure.
- **Product Characterization:** The resulting yellow solid can be characterized by standard analytical techniques. The patent reports a 95% yield and characterization by LC-MS showing a peak corresponding to the dehydrated product ion ($\text{MH}^+ - \text{H}_2\text{O}$) at m/z 210.[\[2\]](#)

Chemical Reactivity and Potential Transformations

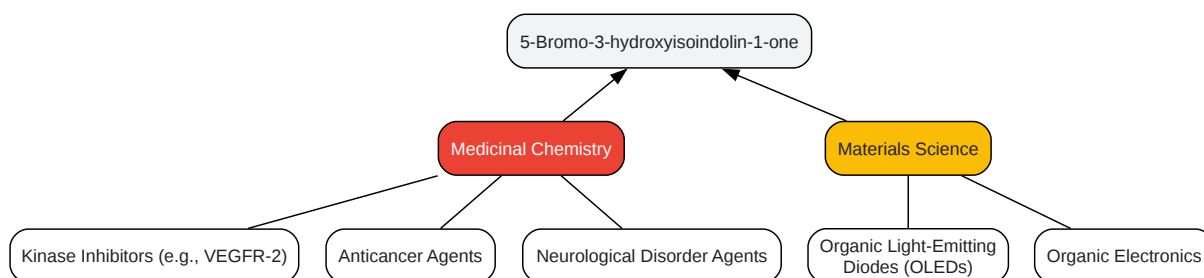
The reactivity of **5-Bromo-3-hydroxyisoindolin-1-one** is governed by its three principal functional groups: the hemiaminal, the lactam, and the bromo-aromatic ring.

- **Hemiaminal Reactivity:** The hydroxyl group at the C-3 position is the most reactive site. As a hemiaminal, it exists in equilibrium with the ring-opened amino-aldehyde form. This allows it to readily undergo substitution reactions with various nucleophiles (e.g., alcohols, thiols, amines) under acidic or basic conditions to form more stable ether, thioether, or amine derivatives, respectively.
- **Lactam Functionality:** The N-H of the lactam can be deprotonated and alkylated or acylated to introduce substituents on the nitrogen atom.
- **Electrophilic Aromatic Substitution:** The bromine atom on the aromatic ring makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This is a common strategy for building molecular complexity.^{[4][6]}

Applications in Research and Development

While specific research on **5-Bromo-3-hydroxyisoindolin-1-one** is emerging, the broader isoindolinone scaffold is of significant interest in drug discovery and materials science. The title compound serves as a valuable intermediate for accessing more complex molecules in these fields.

Potential Application Pathways



[Click to download full resolution via product page](#)

Caption: Key application areas for isoindolinone derivatives.

Drug Development

The isoindolinone core is a privileged scaffold in medicinal chemistry. Derivatives have shown promise as:

- **Anticancer Agents:** Many isoindoline-based compounds have been investigated for their cytotoxic properties against various cancer cell lines.[6]
- **Kinase Inhibitors:** The structure is suitable for developing inhibitors of key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a role in angiogenesis.[6]
- **Neurological Agents:** The ability of this scaffold to interact with receptors in the brain makes it a target for developing treatments for neurological disorders.[4][7]

5-Bromo-3-hydroxyisoindolin-1-one is a key starting point for synthesizing libraries of such compounds, where the bromine and hydroxyl groups can be independently functionalized to explore structure-activity relationships (SAR).

Materials Science

Isoindolinone derivatives are also explored for their unique electronic and photophysical properties. They have been incorporated into materials for:

- Organic Electronics: Their conjugated structure can be exploited in the design of organic semiconductors and conductors.[6]
- Organic Light-Emitting Diodes (OLEDs): The scaffold can be functionalized to create molecules with desirable emission properties for use in display and lighting technologies.[4]
[7]

Conclusion

5-Bromo-3-hydroxyisoindolin-1-one is a valuable and versatile chemical intermediate. Its well-defined synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it an attractive building block for complex molecular design. Its primary utility lies in its role as a precursor to a wide range of substituted isoindolinones with significant potential in the fields of pharmaceutical development and advanced materials science. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. calpaclab.com [calpaclab.com]
2. 5-bromo-3-hydroxyisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
3. molecularinfo.com [molecularinfo.com]
4. chemimpex.com [chemimpex.com]
5. 552330-86-6|5-Bromoisindolin-1-one|BLD Pharm [bldpharm.com]
6. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
7. chemimpex.com [chemimpex.com]

- To cite this document: BenchChem. [5-Bromo-3-hydroxyisoindolin-1-one CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600069#5-bromo-3-hydroxyisoindolin-1-one-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com